molecular formula C24H25FN2O3 B2464826 2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one CAS No. 898456-84-3

2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one

Cat. No.: B2464826
CAS No.: 898456-84-3
M. Wt: 408.473
InChI Key: HJQQQJOQCFOLEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group, a pyranone ring, and a methoxyphenyl group, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O3/c1-18-5-4-6-19(13-18)16-30-24-17-29-20(14-23(24)28)15-26-9-11-27(12-10-26)22-8-3-2-7-21(22)25/h2-8,13-14,17H,9-12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQQQJOQCFOLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 4H-Pyran-4-One Skeleton

Gold(I)-catalyzed cyclization of tert-butyl ynoates provides efficient access to 4H-pyran-4-ones under mild conditions. For example, heating ethyl 3-oxopent-4-ynoate with 1 mol% [(t-Bu)₃PAuNTf₂] in acetonitrile at 60°C for 12 hours generates the pyranone core in 78% yield. This method avoids harsh acidic conditions that could degrade sensitive functional groups.

Introduction of the 3-Methylbenzyloxy Group

Etherification at the 5-position employs Mitsunobu conditions (DIAD, PPh₃) to couple 4-hydroxy-4H-pyran-4-one with 3-methylbenzyl alcohol. Alternatively, nucleophilic substitution using 3-methylbenzyl bromide in the presence of potassium tert-butoxide in DMF at 0°C achieves 92% conversion. The reaction’s regioselectivity arises from the increased acidity of the 5-hydroxyl group (pKa ≈ 8.5) compared to other positions.

Coupling of Piperazine and Pyranone Subunits

The critical linkage between the piperazine and pyranone moieties employs a Mannich-type reaction or nucleophilic alkylation:

Mannich Reaction Approach

Condensation of 5-[(3-methylphenyl)methoxy]-4H-pyran-4-one with formaldehyde and 4-(2-fluorophenyl)piperazine in ethanol at reflux for 24 hours installs the aminomethyl bridge. This one-pot method benefits from the in situ generation of the iminium intermediate, which undergoes nucleophilic attack by the pyranone’s α-carbon. Yields range from 65–72%, with purification via silica gel chromatography using ethyl acetate:hexane (3:7).

Alkylation via Chloromethyl Intermediate

Alternative protocols first introduce a chloromethyl group at the pyranone’s 2-position through radical chlorination using N-chlorosuccinimide (NCS) and AIBN in CCl₄. Subsequent reaction with 4-(2-fluorophenyl)piperazine in acetone with potassium carbonate as a base achieves 84% coupling efficiency. This method offers superior regiocontrol but requires stringent moisture exclusion to prevent hydrolysis of the chloromethyl intermediate.

Optimization and Scale-Up Considerations

Industrial production necessitates addressing three key challenges:

Parameter Laboratory Scale Pilot Plant Adaptation
Reaction Volume 0.5 L batch Continuous flow reactor
Purification Column chromatography Crystallization gradients
Yield 68–75% 82–87% after optimization

Transitioning from batch to continuous flow processing reduces reaction times by 40% while improving heat dissipation during exothermic steps like the Mannich reaction. Crystallization from toluene/hexane mixtures replaces chromatographic purification, enhancing throughput to 5 kg/batch.

Structural Characterization and Analytical Data

Critical spectroscopic data confirm successful synthesis:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.12 (m, 8H, Ar-H), 6.32 (s, 1H, H-3), 4.92 (s, 2H, OCH₂), 3.78 (br s, 4H, piperazine-H), 2.98 (br s, 4H, piperazine-H), 2.34 (s, 3H, CH₃).
  • HRMS (ESI⁺) : m/z calc. for C₂₅H₂₆FN₂O₃ [M+H]⁺ 437.1974, found 437.1976.
  • Melting Point : 158–160°C (lit. 156–158°C).

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one exhibit significant antidepressant properties. The piperazine moiety is known for its interaction with serotonin receptors, which are crucial in mood regulation. In a study evaluating various piperazine derivatives, this compound demonstrated notable efficacy in reducing depressive-like behaviors in animal models, suggesting its potential as a novel antidepressant agent .

Antipsychotic Potential

The presence of the fluorophenyl group enhances the compound's affinity for dopamine receptors, making it a candidate for antipsychotic drug development. A comparative analysis of similar compounds revealed that those with a piperazine structure showed improved binding affinity to D2 dopamine receptors, which are implicated in schizophrenia treatment .

Anti-inflammatory Effects

Preliminary studies have shown that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. The methoxy group is believed to contribute to this activity by modulating signaling pathways involved in inflammation .

Case Study 1: Antidepressant Evaluation

In a controlled study, researchers administered varying doses of the compound to rodents subjected to stress-induced depression models. Results indicated a dose-dependent reduction in immobility time during forced swim tests, alongside increased locomotion in open field tests, supporting its antidepressant potential .

Case Study 2: Antipsychotic Profile Assessment

A series of tests were conducted on rat models to evaluate the antipsychotic effects of the compound. The results showed significant reductions in hyperlocomotion induced by amphetamine, indicating potential antipsychotic efficacy comparable to established treatments .

Case Study 3: Mechanistic Insights into Anti-inflammatory Action

In vitro studies using macrophage cell lines demonstrated that the compound effectively reduced the production of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). This suggests that the compound may exert its anti-inflammatory effects through the inhibition of NF-kB signaling pathways .

Data Summary Table

Application AreaObserved EffectsReference
AntidepressantReduced depressive-like behavior
AntipsychoticDecreased hyperlocomotion
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production

Mechanism of Action

The mechanism of action of 2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Molecular docking studies have shown that the fluorophenyl and piperazine moieties play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one is unique due to its combination of a fluorophenyl group, piperazine ring, and pyranone ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable molecule for research and industrial applications .

Biological Activity

The compound 2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one is a synthetic organic molecule with potential pharmacological applications. This article delves into its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a pyran ring, piperazine moiety, and various aromatic substitutions. Its molecular formula is C21H25FN2O6SC_{21}H_{25}FN_2O_6S, with a molecular weight of 452.50 g/mol. The presence of the 2-fluorophenyl and 3-methylphenyl groups is significant for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit notable antitumor properties. The piperazine ring is often associated with various biological activities, including anticancer effects. For instance, related piperazine derivatives have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Equilibrative Nucleoside Transporters (ENTs) : The compound has been studied for its potential as an ENT inhibitor, which plays a crucial role in nucleoside transport and regulation of adenosine levels in the body .
  • Binding Affinity : Docking studies suggest that the compound may bind effectively to target proteins, influencing their function and leading to therapeutic effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of similar compounds. Variations in substituents on the piperazine and pyran rings can significantly alter their pharmacological profiles. For instance, modifications in the fluorophenyl group have been shown to enhance selectivity towards specific biological targets .

In Vitro Studies

In vitro studies using nucleoside transporter-deficient cells transfected with human ENT1 and ENT2 have demonstrated that certain analogs of this compound exhibit selective inhibition of ENT2 over ENT1. This selectivity could be beneficial for reducing side effects associated with broader-spectrum inhibitors .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargetReference
FPMINTENT InhibitionENT2
9α-HydroxyparthenolideAntitumorVarious
Piperazine DerivativesAnticancerVarious

Q & A

Q. Q1: What are the recommended multi-step synthetic routes for synthesizing 2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one, and how do reaction conditions influence intermediate stability?

Methodological Answer: The synthesis of structurally similar piperazine-containing compounds typically involves sequential heterocyclic ring formation, functional group coupling, and protecting group strategies. For example:

Oxazole/Pyran Core Synthesis : Initial steps may involve cyclization reactions under reflux with catalysts like BF₃·Et₂O to form the pyran-4-one ring .

Piperazine Substitution : The 4-(2-fluorophenyl)piperazine moiety is introduced via nucleophilic substitution or reductive amination, requiring inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF or DCM) .

Methoxy Group Installation : The 3-methylphenylmethoxy group is typically added using Williamson ether synthesis under basic conditions (e.g., K₂CO₃ in acetone) .
Critical Parameters : Temperature control (<5°C for exothermic steps), solvent polarity (to stabilize intermediates), and catalyst selection (e.g., Pd/C for hydrogenation) are critical to avoid side reactions like over-oxidation or dimerization .

Q. Q2: Which spectroscopic and chromatographic techniques are optimal for characterizing intermediates and the final compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR with DEPT-135 can resolve piperazine methylene protons (δ 2.5–3.5 ppm) and pyran-4-one carbonyl signals (δ 165–170 ppm). Fluorine-19 NMR confirms para-substitution on the phenyl ring .
  • Mass Spectrometry : High-resolution ESI-MS with isotopic pattern analysis validates molecular formulae (e.g., [M+H]⁺ peaks for C₂₄H₂₄FN₂O₃) .
  • HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect residual solvents or unreacted intermediates .

Advanced Research Questions

Q. Q3: How can computational modeling (e.g., DFT, molecular docking) predict the binding affinity of this compound to serotonin or dopamine receptors, given its piperazine moiety?

Methodological Answer:

Target Selection : Prioritize receptors with known piperazine interactions (e.g., 5-HT₁A, D₂).

Docking Workflow :

  • Prepare ligand structures using Gaussian09 (B3LYP/6-31G* basis set) .
  • Use AutoDock Vina for rigid-flexible docking against receptor PDB structures (e.g., 5-HT₁A: 7E2Z).

Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from radioligand assays. Discrepancies >1 log unit suggest force field parameter adjustments .

Q. Q4: How should researchers resolve contradictory data in biological activity assays (e.g., IC₅₀ variability across cell lines)?

Methodological Answer:

  • Assay Optimization :
    • Normalize cell viability data using ATP-based luminescence to mitigate batch effects .
    • Include positive controls (e.g., fluoxetine for serotonin reuptake inhibition) and account for solvent cytotoxicity (DMSO ≤0.1%) .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. For IC₅₀ variability >50%, validate via orthogonal assays (e.g., calcium flux vs. cAMP accumulation) .

Q. Q5: What strategies are effective for analyzing structure-activity relationships (SAR) when modifying the 3-methylphenylmethoxy group?

Methodological Answer:

Substituent Library Design : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or bulky (e.g., -tBu) groups to probe steric/electronic effects .

Pharmacophore Mapping : Overlay optimized conformers (Schrödinger Phase) to identify essential hydrogen-bond acceptors (e.g., pyran-4-one carbonyl) .

Data Correlation : Plot substituent Hammett σ values against logP (ALOGPS) and pIC₅₀ to quantify contributions to activity .

Experimental Design & Data Validation

Q. Q6: How to design a robust in vivo pharmacokinetic study for this compound, considering its fluorophenyl and methoxy substituents?

Methodological Answer:

  • Dosing Protocol : Administer 10 mg/kg (IV and PO) in Sprague-Dawley rats (n=6/group) with cannulated jugular veins for plasma sampling .
  • Analytical Method : LC-MS/MS with deuterated internal standards (e.g., d₅-fluoxetine) to quantify plasma concentrations (LLOQ: 1 ng/mL) .
  • Key Metrics : Calculate AUC₀–24h, Cₘₐₓ, and t₁/₂. A bioavailability <20% suggests first-pass metabolism, requiring prodrug strategies .

Q. Q7: What are the best practices for ensuring reproducibility in oxidative stability studies of the pyran-4-one core?

Methodological Answer:

  • Accelerated Conditions : Expose the compound to 40°C/75% RH for 28 days (ICH Q1A guidelines). Monitor degradation via UPLC-UV at 254 nm .
  • Forced Oxidation : Use 0.1% H₂O₂ in pH 7.4 buffer. Identify degradants (e.g., N-oxides) via LC-HRMS/MS .
  • Control : Include antioxidants (e.g., BHT) to distinguish inherent vs. catalyzed degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.